1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone
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Overview
Description
1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone is an aromatic heterocyclic compound characterized by a benzene ring fused to a thiophene ring, with a hydroxy group at the 3-position and an ethanone group at the 1-position. This compound has a molecular formula of C10H8O2S and a molecular weight of 192.23
Preparation Methods
The synthesis of 1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone typically involves the following steps:
Synthetic Routes: One common method involves the cyclization of 2-mercaptoacetophenone with an appropriate oxidizing agent to form the benzothiophene ring. The hydroxy group can be introduced via hydroxylation reactions.
Reaction Conditions: The cyclization reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. The hydroxylation step often requires the use of oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted benzothiophenes.
Scientific Research Applications
1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ethanone groups play crucial roles in binding to active sites and modulating biological activity. The compound can influence various pathways, including oxidative stress and inflammatory responses.
Comparison with Similar Compounds
1-(3-Hydroxy-1-benzothiophen-2-yl)ethanone can be compared with other benzothiophene derivatives:
Similar Compounds: Examples include 1-(2-hydroxy-1-benzothiophen-3-yl)ethanone and 1-(3-methoxy-1-benzothiophen-2-yl)ethanone.
Uniqueness: The presence of the hydroxy group at the 3-position and the ethanone group at the 1-position distinguishes it from other derivatives, influencing its reactivity and biological activity.
Properties
IUPAC Name |
1-(3-hydroxy-1-benzothiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6(11)10-9(12)7-4-2-3-5-8(7)13-10/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNRBPYRMAXIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-92-2 |
Source
|
Record name | 2-ACETYL-3-HYDROXYBENZO(B)THIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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